molecular formula C14H16N4O B12808512 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- CAS No. 24898-95-1

9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl-

Cat. No.: B12808512
CAS No.: 24898-95-1
M. Wt: 256.30 g/mol
InChI Key: JKKSHBAHRNPENM-UHFFFAOYSA-N
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Description

9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- is a heterocyclic compound with a molecular formula of C14H16N4O. This compound is part of the imidazoquinazoline family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action for 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of ATM kinase, a key enzyme in the DNA damage response pathway. By inhibiting this enzyme, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- stands out due to its specific inhibition of ATM kinase, making it a promising candidate for targeted cancer therapies. Its unique structure also allows for further functionalization, enabling the development of a wide range of derivatives with potential therapeutic applications .

Properties

CAS No.

24898-95-1

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

8-butyl-2-methyl-3H-imidazo[4,5-f]quinazolin-9-one

InChI

InChI=1S/C14H16N4O/c1-3-4-7-18-8-15-10-5-6-11-13(12(10)14(18)19)17-9(2)16-11/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

JKKSHBAHRNPENM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C3=C(C=C2)NC(=N3)C

Origin of Product

United States

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